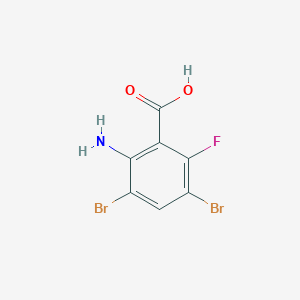

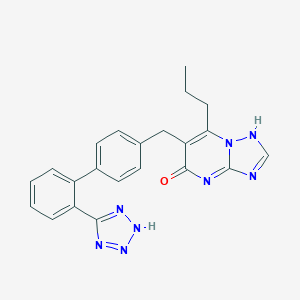

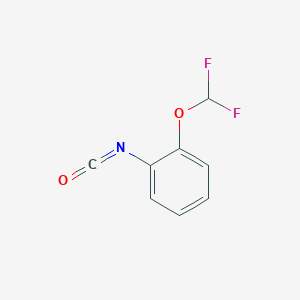

![molecular formula C28H33NO4S B071713 Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester CAS No. 187324-66-9](/img/structure/B71713.png)

Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a specific ester derivative of propionic acid. Ester compounds are characterized by a carbonyl adjacent to an ether linkage. They are widespread in nature and are commonly used in a variety of applications including in the manufacture of polymers, as solvents, and in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the ester functional group, a carbonyl group adjacent to an ether linkage. The presence of the benzyl and phenyl groups suggests that this compound also contains aromatic rings .Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of water and a catalyst. They can also react with bases to form carboxylates and alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure of the compound. Generally, esters have lower boiling points than their parent carboxylic acids due to the lack of hydrogen bonding. They are also generally less polar than carboxylic acids .Wissenschaftliche Forschungsanwendungen

Enantioselective Chemical Synthesis

This compound is used in stereoselective and enantioselective chemical reactions, particularly in the synthesis of diastereomerically pure compounds. For example, it has been utilized in the asymmetric aldol reaction of carboxylic esters, leading to the synthesis of compounds like (2S, 3R)-2,4-Dimethyl-1,3-pentanediol (Abiko, 2003).

Catalyst in Chemical Reactions

It has applications as a catalyst or intermediate in various chemical reactions. This includes its use in processes like esterification, where it aids in the synthesis of esters with specific properties, such as benzyl propionate, which has applications in the perfumery and flavor industries (Chandane, Rathod, Wasewar, & Sonawane, 2017).

Synthesis of Chiral Compounds

It plays a crucial role in the synthesis of chiral compounds, an essential aspect of modern organic chemistry. This includes the preparation of compounds with specific stereochemical configurations, useful in developing pharmaceuticals and other biologically active molecules (Goss, Dai, Lou, & Schaus, 2009).

Formation of Supramolecular Structures

It is instrumental in the synthesis of complex supramolecular structures. For instance, it has been used in creating phenylpropyl ether-based supramolecular dendrimers, which have potential applications in nanotechnology and material science (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).

Eigenschaften

IUPAC Name |

[(1R,2S)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO4S/c1-6-26(30)33-27(25-15-11-8-12-16-25)23(5)29(19-24-13-9-7-10-14-24)34(31,32)28-21(3)17-20(2)18-22(28)4/h7-18,23,27H,6,19H2,1-5H3/t23-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCDSLPLRUHTTL-HOFKKMOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C1=CC=CC=C1)C(C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](C1=CC=CC=C1)[C@H](C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458200 |

Source

|

| Record name | (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester | |

CAS RN |

187324-66-9 |

Source

|

| Record name | (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

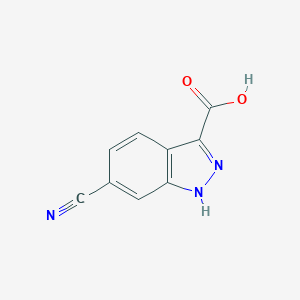

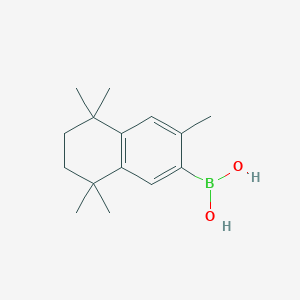

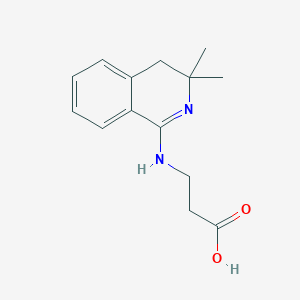

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)

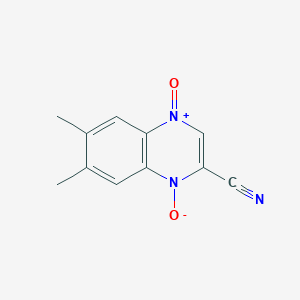

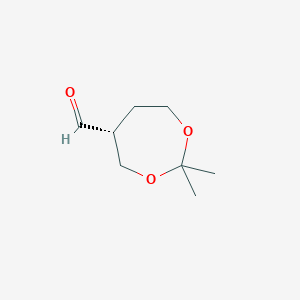

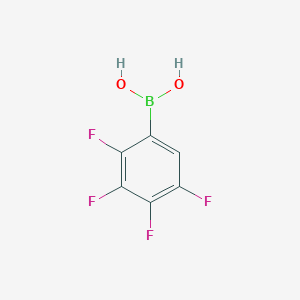

![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)

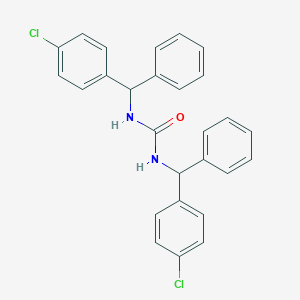

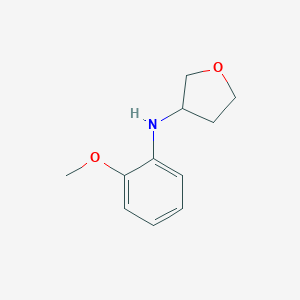

![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)